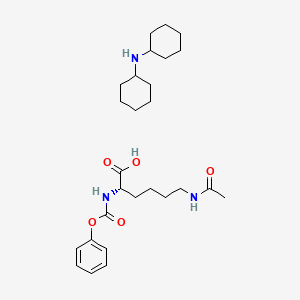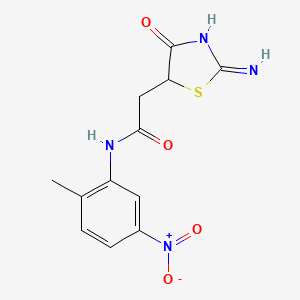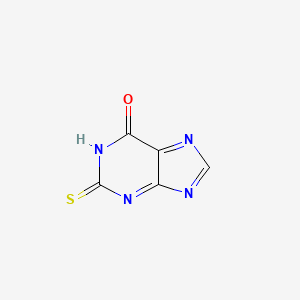
2-Sulfanylidene-6-purinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-6-purinone typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2,6-dichloropurine with thiourea under basic conditions, leading to the formation of this compound. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylidene-6-purinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
2-Sulfanylidene-6-purinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.
Medicine: Research is ongoing to explore its potential as an antiviral, antitumor, and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-6-purinone involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphodiesterases, which play a role in the hydrolytic inactivation of cyclic AMP and cyclic GMP. By inhibiting these enzymes, the compound can modulate various physiological processes, including respiratory stimulation and cardiac effects.
Comparison with Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine derivative with bronchodilator and diuretic properties.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Comparison: 2-Sulfanylidene-6-purinone is unique due to the presence of a sulfur atom at the 2-position, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, which primarily act as stimulants, this compound exhibits a broader range of biological activities, including enzyme inhibition and potential therapeutic applications.
Properties
Molecular Formula |
C5H2N4OS |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
2-sulfanylidenepurin-6-one |
InChI |
InChI=1S/C5H2N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
InChI Key |
OYHURHQGPZINAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=S)NC(=O)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)
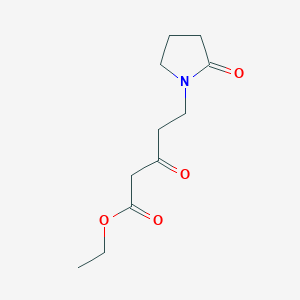
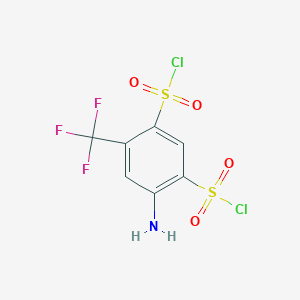
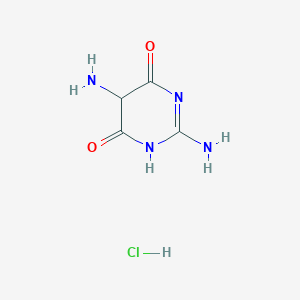
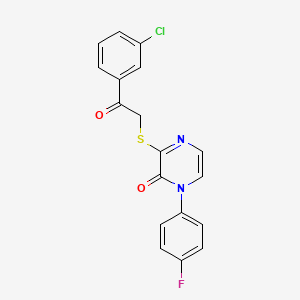
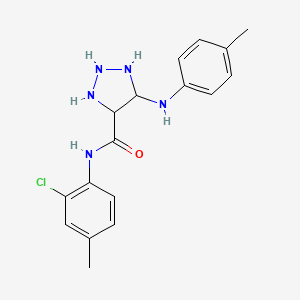
![methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)
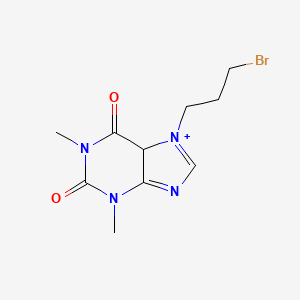
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)

